molecular formula C20H12Cl2N2O2 B3442388 4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide

4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B3442388
M. Wt: 383.2 g/mol
InChI Key: XRDUFINCTNXQMM-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of chloro substituents on both the benzamide and benzoxazole rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both benzoxazole and benzamide moieties, along with chloro substituents, provides a unique combination of properties that can be exploited in various applications.

Properties

IUPAC Name

4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2/c21-14-6-4-12(5-7-14)19(25)23-16-3-1-2-13(10-16)20-24-17-11-15(22)8-9-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDUFINCTNXQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide
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4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide
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